molecular formula C17H14N2O4 B12864194 Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B12864194
M. Wt: 310.30 g/mol
InChI Key: FESMQNIZOUYGTE-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 5825-71-8, Molecular Formula: C₁₁H₁₀N₂O₄, Molecular Weight: 234.21) is a fused bicyclic heterocycle featuring a pyrazolo[1,5-a]pyridine core with ester groups at the 2- and 3-positions . It is synthesized via a [3+2] cycloaddition between 1-aminopyridinium iodide and dimethyl acetylenedicarboxylate (DMAD) in the presence of K₂CO₃ in anhydrous DMF, yielding ~76% as a yellow crystalline solid . The reaction proceeds regioselectively at room temperature over 18 hours, followed by purification via flash chromatography .

Preparation Methods

The synthesis of Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization to form extended heterocyclic systems. For example, under Pd-catalyzed or acid-mediated conditions, its ester groups and pyrazolo-pyridine core engage in intramolecular reactions to yield fused pyrimidine or indazole derivatives .

Key Conditions :

  • Catalysts : Pd(OAc)₂ (10 mol%) or Cu(OAc)₂ in ethanol/acetic acid .

  • Temperature : 130°C under O₂ atmosphere .

  • Outcome : Formation of triazolo[1,5-a]pyridine derivatives (e.g., 3a , 3b ) or pyrido[1,2-b]indazoles via oxidative dehydrogenation .

Reactivity with β-Dicarbonyl Compounds

The compound reacts with β-diketones (e.g., ethyl acetoacetate, acetylacetone) to form substituted pyrazolo[1,5-a]pyridines.

Mechanism :

  • Nucleophilic Addition : Enol form of β-diketone attacks the pyridine nitrogen .

  • Oxidative Dehydrogenation : Intermediate undergoes O₂-mediated oxidation to form cyclized product .

Example Reaction :

ReactantConditionsProduct YieldReference
Ethyl acetoacetatePd(OAc)₂, 130°C, O₂, 18 h72%
AcetylacetoneAcetic acid, O₂, 130°C, 18 h68%

Sonochemical Functionalization

Ultrasound irradiation enhances reactivity with acetylenedicarboxylates, enabling regioselective synthesis of amino-cyano derivatives .

Procedure :

  • Reactants : 1-amino-2(1H)-pyridine-2-imine + dimethyl acetylenedicarboxylate.

  • Conditions : Acetonitrile, 85°C, 110 W ultrasound.

  • Product : 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate (5a ) .

Key Data :

  • Yield : 69% under sonication vs. 54% thermal .

  • Regioselectivity : Confirmed via X-ray crystallography and NMR .

Ester Hydrolysis and Derivatization

The methyl ester groups undergo hydrolysis or transesterification:

  • Hydrolysis : Under acidic/basic conditions, esters convert to carboxylic acids .

  • Transesterification : Ethanol/H₂SO₄ yields ethyl esters .

Stability Note : Esters remain intact under standard synthetic conditions (e.g., O₂, 130°C) .

Comparative Reactivity in Solvent Systems

Reaction efficiency varies significantly with solvent polarity:

SolventReaction OutcomeYield (%)Reference
EthanolNo reaction (base structure)0
Acetic acidTriazolo[1,5-a]pyridine formed72
DMFSide products (TFA adducts)<50

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been investigated for its pharmacological properties, particularly as an antitumor agent and enzyme inhibitor.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer scaffold. Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of pyrazolo[1,5-a]pyrimidine showed selective inhibition of cancer cell proliferation with IC50 values in the nanomolar range .

Case Study: Anticancer Activity

A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including this compound, against human breast cancer cells (MCF-7). Results indicated that the compound inhibited cell growth effectively through apoptosis induction mechanisms .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. Pyrazolo[1,5-a]pyridine derivatives have shown promise as selective inhibitors for protein kinases and phosphodiesterases.

Case Study: Enzyme Inhibition

A recent study demonstrated that this compound effectively inhibited phosphodiesterase activity in vitro, leading to increased intracellular cyclic AMP levels in treated cells .

Material Science Applications

Beyond medicinal applications, this compound has been explored for its photophysical properties.

Fluorescent Properties

The compound exhibits fluorescence characteristics that make it suitable for use in optical applications such as sensors and imaging agents. Its ability to form stable complexes enhances its utility in solid-state lighting and display technologies .

Case Study: Optical Applications

Research involving the synthesis of pyrazolo[1,5-a]pyrimidines has shown that these compounds can be utilized in developing novel fluorescent materials with high quantum yields and stability under varying environmental conditions .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathways

Common synthetic routes include:

  • Condensation reactions involving substituted phenyl hydrazines and dicarboxylic acids.
  • Cyclization processes that yield the pyrazolo framework efficiently .

Mechanism of Action

The mechanism by which Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Properties

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in non-polar solvents like petroleum ether .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in DMSO .
  • Safety : Classified as harmful if swallowed (H302) and irritating to skin, eyes, and respiratory systems (H315, H319, H335) .

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing pyrimidone derivatives with fused bicyclic rings (e.g., imidazo[1,2-c]pyrimidin-5-one) via sequential palladium-catalyzed cross-coupling reactions . It is also utilized in regioselective functionalization studies for drug discovery .

The structural analogs of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate differ in substituents, regiochemistry, or ring saturation. Below is a detailed comparison:

Key Findings

Reactivity and Functionalization :

  • The 5-chloro derivative exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing Cl substituent, enabling sequential C-6, C-4, and C-2 arylations .
  • The parent compound (2,3-dicarboxylate) is more reactive than the 3,5-dicarboxylate isomer, as ester groups at the 2,3-positions stabilize intermediates during cyclization .

Synthetic Efficiency :

  • The hydrogenated analog (tetrahydropyrazolo derivative) is synthesized in very low yield (0.4%), likely due to steric hindrance during cycloaddition .
  • Chlorinated and parent compounds achieve higher yields (>75%) under optimized conditions .

Physicochemical Properties :

  • The hydrogenated derivative’s saturated ring reduces conjugation, lowering its melting point and altering NMR signals (e.g., δ 1.87–2.15 ppm for aliphatic protons) .
  • Solubility varies significantly: the parent compound dissolves readily in DMF/DMSO, while the hydrogenated analog is soluble in hexane .

Applications in Drug Discovery: The parent compound is critical for synthesizing kinase inhibitors and antiviral agents .

Biological Activity

Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₄
Molecular Weight234.208 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point69-70 °C
Boiling Point174-178 °C (0.23 mm)
CAS Number5825-71-8

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans . These compounds are being explored for their potential as novel antifungal agents against drug-resistant strains.

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has also been highlighted in various studies. These compounds have demonstrated selective cytotoxicity against cancer cell lines, suggesting they may interfere with specific cellular pathways involved in tumor growth . The structural diversity of these compounds allows for targeted modifications that can enhance their efficacy against different cancer types.

Neuropharmacological Effects

This compound and its analogs are being investigated for their neuropharmacological effects. They have been shown to act as selective serotonin receptor antagonists and may be useful in treating neurological disorders such as anxiety and schizophrenia . The potential for lower toxicity compared to traditional neuroleptics makes these compounds particularly appealing for further development.

Case Studies and Research Findings

Case Study: Antifungal Activity

A study focusing on the antifungal properties of related pyrazolo compounds revealed that derivatives could inhibit the growth of Candida albicans with mechanisms distinct from existing antifungal drugs like fluconazole. This suggests a novel binding interaction with target proteins, potentially overcoming resistance issues .

Research Findings: Synthesis and Efficacy

Recent advancements in synthetic methodologies have improved the yield and purity of pyrazolo[1,5-a]pyridine derivatives. For instance, a sonochemical synthetic strategy yielded high purity products with promising biological activity . The ability to modify the molecular structure allows researchers to tailor compounds for specific therapeutic targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated esters with aldehydes under mild conditions, as demonstrated in pyrazolo[1,5-a]pyridine derivatives . To improve efficiency, combine computational reaction path searches (using quantum chemical calculations) with experimental validation. For example, ICReDD's approach employs reaction path optimization to narrow down ideal solvent systems, temperatures, and catalysts, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

  • Methodological Answer : Use 1H/13C NMR to confirm aromatic proton environments and ester carbonyl signals (e.g., δ ~3.8–4.3 ppm for methoxy groups). IR spectroscopy validates ester C=O stretches (~1700–1750 cm⁻¹) and pyridine/pyrazole ring vibrations. Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy (e.g., calculated vs. observed m/z ± 0.001 Da) . Cross-reference with X-ray crystallography data from analogous compounds (e.g., ethyl derivatives) to confirm substituent positioning .

Q. How can computational chemistry aid in predicting reactivity and tautomerism in pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict tautomeric equilibria between pyrazole and pyridine rings. For example, 3(5)-substituted pyrazoles exhibit tautomerism that impacts reactivity; computational models can identify dominant tautomers and guide functionalization strategies . Tools like Gaussian or ORCA are recommended for energy minimization and transition-state analysis.

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the regioselectivity of pyrazolo[1,5-a]pyridine functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates in nucleophilic substitutions, favoring C-5 phenyl group retention. For example, diethylamine in THF at 25°C achieves 89% yield in isoxazole-functionalized derivatives . Elevated temperatures (>60°C) may promote side reactions (e.g., ester hydrolysis), necessitating real-time monitoring via TLC or in-situ IR.

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazolo[1,5-a]pyridines?

  • Methodological Answer : Discrepancies often arise from minor structural variations (e.g., substituent electronegativity, steric effects). Use SAR (Structure-Activity Relationship) studies to correlate functional groups (e.g., nitro, cyano) with activity. For example, 4-nitrophenyl substituents enhance antitumor activity in tetrahydroimidazo derivatives . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with computational docking simulations (AutoDock Vina) .

Q. How can membrane separation technologies optimize purification of multicomponent reaction mixtures?

  • Methodological Answer : Nanofiltration membranes (MWCO ~300–500 Da) selectively retain unreacted starting materials while allowing ester derivatives to pass. For scale-up, integrate continuous-flow systems with in-line HPLC monitoring to maintain purity >95% . Post-purification, use crystallization from hexane/ethyl acetate (3:1 v/v) to isolate high-purity crystals .

Q. What experimental and computational approaches validate reaction mechanisms for pyrazolo[1,5-a]pyridine synthesis?

  • Methodological Answer : Isotopic labeling (e.g., 13C or 15N) tracks carbon/nitrogen migration during cyclocondensation. Pair with DFT-based transition-state modeling to identify rate-limiting steps. For example, intramolecular aldol-like pathways dominate in α,β-unsaturated ester reactions . Validate using kinetic isotope effects (KIE) and Eyring plot analysis .

Q. How do steric and electronic effects of substituents impact crystallographic packing and solubility?

  • Methodological Answer : Bulky groups (e.g., tert-butyl) disrupt π-π stacking, reducing melting points (e.g., 243–245°C for nitrophenyl derivatives ). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For solubility, introduce polar groups (e.g., -COOH) via post-synthetic hydrolysis of ester moieties .

Q. Data Contradiction and Optimization

Q. How to address conflicting yields reported for similar pyrazolo[1,5-a]pyridine syntheses?

  • Methodological Answer : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare yields using standardized catalysts (e.g., Pd(OAc)₂ vs. CuI) and characterize byproducts via LC-MS. For example, trace water may hydrolyze esters, reducing yields; use molecular sieves or Dean-Stark traps to mitigate .

Q. What methodologies ensure reproducibility in scaling up from milligram to gram-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, heating rate). For example, a central composite design can identify optimal diethylamine equivalents (2.25 mmol) and reaction times (12 h) . Use process analytical technology (PAT) for real-time monitoring and adjust feed rates dynamically .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate

InChI

InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3

InChI Key

FESMQNIZOUYGTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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